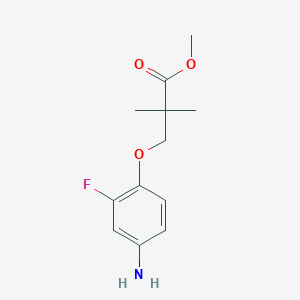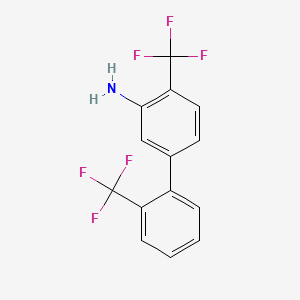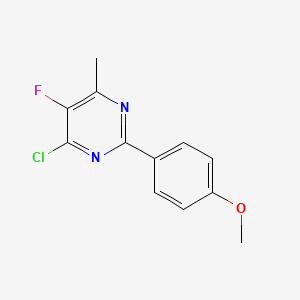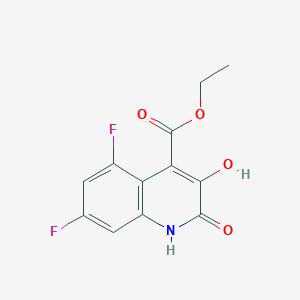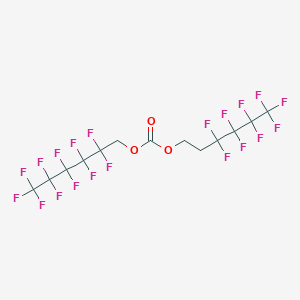
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound. It is characterized by the presence of perfluoroalkyl groups, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the compound valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OCOOCH}_2(\text{CF}_2)_5\text{CF}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Substitution: Various substituted perfluorohexyl derivatives.
Scientific Research Applications
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluoroalkyl groups provide the compound with unique properties that enable it to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable complexes and the modification of surface properties.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to other perfluoroalkyl compounds. This makes it particularly useful in applications where specific chemical transformations are required.
Properties
Molecular Formula |
C13H6F20O3 |
|---|---|
Molecular Weight |
590.15 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-5(15,7(18,19)10(24,25)12(28,29)30)1-2-35-4(34)36-3-6(16,17)8(20,21)9(22,23)11(26,27)13(31,32)33/h1-3H2 |
InChI Key |
OCHCPDBUOXFLOG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)

![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

